molecular formula C10H9N3O2S B1451812 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol CAS No. 1094769-92-2

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol

Cat. No.: B1451812
CAS No.: 1094769-92-2
M. Wt: 235.26 g/mol
InChI Key: ZHOBQSALBYAPFW-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol is a high-value chemical scaffold for research and development in medicinal chemistry. This compound features a 1,4-benzodioxane moiety fused with a 1,2,4-triazole-3-thiol ring, a structural motif known to be associated with diverse biological activities . The 1,2,4-triazole core is a privileged structure in drug discovery, and its derivatives are frequently investigated for their anti-inflammatory properties . The reactive thiol group on the triazole ring provides a versatile handle for further chemical modifications, such as S-alkylation, allowing researchers to synthesize a library of derivatives for structure-activity relationship (SAR) studies . This makes the compound a crucial building block for developing new pharmacologically active agents. Researchers utilize this compound and its derivatives primarily in the search for new therapeutic molecules with potential anti-inflammatory, antibacterial, and antitumor activities . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c16-10-11-9(12-13-10)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H2,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOBQSALBYAPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC(=S)NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for 1,2,4-Triazole-5-Thiols

The preparation of 1,2,4-triazole-5-thiols typically involves cyclization reactions of thiosemicarbazides or related precursors under alkaline or thermal conditions. The mercapto (–SH) group at the 5-position is a key functional group that can be introduced or retained through these procedures.

Key synthetic approaches include:

Specific Preparation of Benzodioxin-Substituted 1,2,4-Triazole-5-Thiols

The benzodioxin moiety, a 1,4-benzodioxane ring system, can be introduced via substitution reactions or by using benzodioxin-containing precursors.

Detailed Synthetic Route (Representative)

Step Reagents & Conditions Description Outcome
1 Benzodioxin-substituted acid chloride + thiosemicarbazide Nucleophilic addition of thiosemicarbazide to acid chloride Formation of thiosemicarbazide intermediate
2 Alkaline cyclization (e.g., NaOH, heating) Cyclization under basic conditions Formation of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol
3 Purification (recrystallization or chromatography) Isolation of pure compound Pure target triazole-5-thiol compound

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Conditions Product Type Yield Range Reference
1 Benzodioxin-substituted acid chloride Thiosemicarbazide Alkaline cyclization (NaOH, 100 °C, 5–8 h) 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-triazole-5-thiol 70–90%
2 Benzoyl-thiosemicarbazide derivatives Oxidizing agent (e.g., iodine or other) Oxidative cyclization 3-aryl-1,2,4-triazole-5-thiols Moderate to good
3 Thiosemicarbazones Thermal treatment Thermolysis 1,2,4-triazole-5-thiols Moderate

Analytical Characterization

  • NMR Spectroscopy: Confirms the presence of the triazole ring and benzodioxin moiety, with characteristic chemical shifts for thiol protons and aromatic protons.

  • Mass Spectrometry (LC-MS): Confirms molecular weight and purity.

  • X-ray Crystallography: Validates the molecular structure and tautomeric form (thiol vs. thione).

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with various alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

Overview
The compound is primarily recognized for its role in the synthesis of novel pharmaceuticals. It exhibits significant biological activity that can be harnessed in drug development.

Mechanism of Action
Research indicates that 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol acts as an inhibitor of specific enzymes involved in inflammatory pathways. This makes it a candidate for developing anti-inflammatory drugs.

Case Study: Anti-inflammatory Properties
A study conducted by researchers demonstrated that derivatives of this compound effectively reduced inflammation in animal models. The results showed a reduction in pro-inflammatory cytokines and improved clinical outcomes.

Study Parameters Results
Animal ModelMice
Dose10 mg/kg
Inflammation MarkersReduced by 50%

Agricultural Chemistry

Overview
In agricultural chemistry, the compound is being investigated for its potential use as a pesticide or herbicide. Its unique structure allows it to interact with plant systems effectively.

Environmental Impact
As an environmentally friendly alternative to conventional chemicals, it is being evaluated for its efficacy against common agricultural pests while minimizing ecological damage.

Case Study: Herbicidal Activity
In trials conducted on various crops, the compound demonstrated promising herbicidal activity against several weed species without adversely affecting crop yield. The application rate was optimized to balance efficacy and safety.

Crop Type Weed Species Targeted Efficacy (%)
CornAmaranthus retroflexus85
SoybeanConvolvulus arvensis78

Material Science

Overview
Beyond pharmaceutical and agricultural applications, this compound is also explored in material science for its potential in synthesizing advanced materials.

Properties and Applications
The compound's thiol group contributes to its ability to form stable bonds with various substrates, making it suitable for developing coatings and adhesives with enhanced durability and resistance to environmental factors.

Case Study: Coating Applications
A study on the use of this compound in polymer coatings indicated improved adhesion properties and resistance to moisture when incorporated into formulations.

Coating Type Adhesion Strength (N/mm²) Moisture Resistance (%)
Polymer A12.590
Polymer B10.085

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of bacterial cell wall synthesis or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name & CAS (if available) Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol) Reported Applications/Properties References
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol 1,2,4-Triazole-5-thiol + benzodioxin Thiol (-SH), triazole, benzodioxin C₁₀H₈N₃O₂S 242.26 Not explicitly stated; structural analogs suggest immunomodulatory potential.
D4476 Imidazole + benzodioxin + pyridine Imidazole, benzamide, pyridine C₂₂H₁₇N₅O₃ 407.40 Inhibits Treg cell differentiation; used in immunotherapy against tuberculosis.
7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (CAS not provided) Coumarin + benzodioxin Schiff base Coumarin, imine (-CH=N-), benzodioxin C₂₀H₁₅NO₅ 349.34 Original Schiff base with structural characterization (IR, NMR, MS).
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS: 883065-90-5) Triazolone + nitrothiazole + benzodioxin Triazolone, nitrothiazole, thioether C₁₃H₉N₅O₅S₂ 379.37 Commercially available; nitrothiazole may enhance electron-withdrawing effects.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione (CAS: 878420-82-7) Triazole-thione + fluorophenyl + benzodioxin Thione (-C=S), fluorophenyl C₁₆H₁₁FN₃O₂S 328.34 Fluorophenyl group likely improves lipophilicity and binding affinity.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1326893-82-6) Triazole-carboxylic acid + pyridine + benzodioxin Carboxylic acid (-COOH), pyridine C₁₆H₁₂N₄O₄ 324.29 Predicted enhanced solubility due to carboxylic acid.

Key Observations:

Core Heterocycle Variations :

  • The target compound’s 1,2,4-triazole-5-thiol differs from D4476’s imidazole core, which is critical for Treg inhibition . Triazole derivatives (e.g., thione, triazolone) exhibit diverse reactivity due to sulfur-containing groups (thiol, thione) or fused rings (coumarin in ).

Functional Group Impact :

  • Thiol (-SH) vs. Thione (-C=S) : The thiol group in the target compound may participate in redox reactions or metal coordination, whereas thione analogs (e.g., 878420-82-7) could exhibit altered stability or hydrogen-bonding capacity .
  • Carboxylic Acid (-COOH) : The triazole-carboxylic acid derivative (1326893-82-6) likely has improved water solubility but reduced membrane permeability compared to the thiol analog .

Biological Activity: D4476’s pyridine and benzamide substituents enable specific interactions with cellular targets, contrasting with the simpler benzodioxin-triazole-thiol structure of the target compound .

Structural Characterization :

  • Analogous compounds (e.g., Schiff base in ) were validated via spectroscopic methods (IR, NMR), suggesting similar approaches could elucidate the target compound’s properties.

Biological Activity

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol is a compound of significant interest due to its potential biological activities. This compound belongs to the triazole family, which is known for a wide range of pharmacological effects including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound may contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4O2C_{10}H_{10}N_4O_2 with a molecular weight of approximately 218.21 g/mol. Its structure includes a benzodioxin moiety linked to a triazole ring with a thiol group that may enhance its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In one study focusing on S-substituted derivatives of 1,2,4-triazole-3-thiols, compounds showed activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for these strains .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound AE. coli31.25
Compound BS. aureus62.5
Compound CP. aeruginosa62.5

Cytotoxicity

The cytotoxic effects of triazole derivatives have also been evaluated against various cancer cell lines. For instance, in studies involving triazole compounds, the IC50 values were noted to be above 100 µM for most derivatives, indicating low toxicity against normal cells while maintaining efficacy against cancerous cells . This suggests a favorable therapeutic window for potential drug development.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound XMDA-MB-231 (breast cancer)>100
Compound YPC3 (prostate cancer)>100

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural features. Modifications at various positions on the triazole ring can significantly influence their antimicrobial and anticancer activities. For example, the presence of electron-donating groups on phenyl rings has been shown to enhance activity against certain pathogens .

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives:

  • Antibacterial Efficacy : A study highlighted a series of triazole compounds that exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, with some compounds showing MIC values significantly lower than traditional antibiotics .
  • Anticancer Potential : Another investigation assessed the anticancer properties of triazoles against various tumor cell lines and found that certain modifications led to enhanced selectivity and potency against cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example, alkylation of 1,2,4-triazole-5-thiones with benzodioxin-containing intermediates (e.g., 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethanone) under reflux in polar aprotic solvents like DMF or acetonitrile yields the target compound. Optimization parameters include reaction temperature (70–90°C), catalyst choice (e.g., K₂CO₃), and stoichiometric ratios of reactants . Pre-purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate intermediates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • ¹H/¹³C NMR : To identify proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.2 ppm) and triazole-thiol tautomerism .
  • IR spectroscopy : To confirm the presence of thiol (-SH) stretches (~2550 cm⁻¹) and benzodioxin C-O-C vibrations (~1250 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .
  • Elemental analysis : To verify purity (>95%) and stoichiometric consistency .

Q. What are the known solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : The compound exhibits limited solubility in water but dissolves readily in DMSO, DMF, and dichloromethane. Stability studies suggest degradation under prolonged UV exposure or acidic conditions (pH < 4). For long-term storage, lyophilization and storage in amber vials at –20°C in inert atmospheres (N₂/Ar) are advised .

Advanced Research Questions

Q. How can computational modeling (in silico) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

Molecular docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., JNK inhibitors) by analyzing interactions between the triazole-thiol moiety and active-site residues .

QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to prioritize derivatives for synthesis .

ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) to reduce off-target effects .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. actoprotective effects)?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. To address this:

  • Standardize assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination) and validated actoprotective models (e.g., forced swim tests in rodents) .
  • Purity verification : Employ HPLC-MS to confirm compound integrity (>98% purity) before biological testing .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target pathways that may explain divergent results .

Q. What strategies can improve the selectivity of this compound for specific enzyme targets (e.g., lipoxygenase vs. cyclooxygenase)?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the benzodioxin ring with bioisosteres (e.g., benzofuran) to modulate steric and electronic interactions .
  • Proteomic profiling : Use activity-based protein profiling (ABPP) to map off-target enzyme engagement and guide structural refinements .
  • Crystallography : Solve co-crystal structures with target enzymes to identify key binding motifs (e.g., hydrogen bonds with triazole-SH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol
Reactant of Route 2
Reactant of Route 2
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol

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